molecular formula C23H25N5O B5347230 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Katalognummer B5347230
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: DYUGKEQFMWCEIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as SGI-1776, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

The mechanism of action of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the inhibition of Pim kinases. Pim kinases are serine/threonine protein kinases that promote cell survival and proliferation by phosphorylating various substrates. This compound binds to the ATP-binding site of Pim kinases and prevents their activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is its specificity for Pim kinases. This allows for targeted inhibition of these kinases without affecting other signaling pathways. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. Another area of interest is the evaluation of this compound in combination with immunotherapy for the treatment of cancer. Additionally, the development of more potent and soluble analogs of this compound is also an area of active research.

Synthesemethoden

The synthesis of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the reaction of 6-bromoindole with 3-(2-isopropyl-1H-imidazol-1-yl)propylamine in the presence of a palladium catalyst. The resulting intermediate is then coupled with nicotinamide to yield the final product.

Wissenschaftliche Forschungsanwendungen

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of Pim kinases, which are involved in the regulation of cell survival and proliferation. Pim kinases are overexpressed in many types of cancers, including leukemia, lymphoma, and solid tumors. Inhibition of Pim kinases by this compound leads to apoptosis and cell cycle arrest in cancer cells.

Eigenschaften

IUPAC Name

6-(1H-indol-6-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-16(2)22-25-11-13-28(22)12-3-9-26-23(29)19-6-7-20(27-15-19)18-5-4-17-8-10-24-21(17)14-18/h4-8,10-11,13-16,24H,3,9,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGKEQFMWCEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.